molecular formula C8H13N3O3 B1659762 Carbamic acid, (3-diazo-2-oxopropyl)-, 1,1-dimethylethyl ester CAS No. 67865-69-4

Carbamic acid, (3-diazo-2-oxopropyl)-, 1,1-dimethylethyl ester

Cat. No.: B1659762
CAS No.: 67865-69-4
M. Wt: 199.21
InChI Key: OUOWKMKHAHDDLR-UHFFFAOYSA-N
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Description

Carbamic acid, (3-diazo-2-oxopropyl)-, 1,1-dimethylethyl ester is a compound that features a tert-butyloxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amine groups. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in multi-step synthesis processes.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (3-diazo-2-oxopropyl)-, 1,1-dimethylethyl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include free amines after deprotection and various substituted amines depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of Carbamic acid, (3-diazo-2-oxopropyl)-, 1,1-dimethylethyl ester involves the protection of amine groups through the formation of a carbamate linkage. The Boc group is introduced via nucleophilic attack of the amine on di-tert-butyl dicarbonate, forming a stable carbamate. The deprotection mechanism involves the cleavage of the carbamate bond under acidic conditions, releasing the free amine and carbon dioxide .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carbamic acid, (3-diazo-2-oxopropyl)-, 1,1-dimethylethyl ester is unique due to its specific structure that allows for selective protection and deprotection of amine groups. Its stability under basic conditions and ease of removal under acidic conditions make it a versatile tool in organic synthesis, particularly in the synthesis of peptides and pharmaceuticals .

Properties

IUPAC Name

tert-butyl N-(3-diazo-2-oxopropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O3/c1-8(2,3)14-7(13)10-4-6(12)5-11-9/h5H,4H2,1-3H3,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUOWKMKHAHDDLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)C=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90797492
Record name 3-[(tert-Butoxycarbonyl)amino]-1-diazonioprop-1-en-2-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90797492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67865-69-4
Record name 3-[(tert-Butoxycarbonyl)amino]-1-diazonioprop-1-en-2-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90797492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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